5-Chloro-1-methyl-3-phenyl-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]pyrazole
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Overview
Description
5-Chloro-1-methyl-3-phenyl-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chloro group, a methyl group, and a phenyl group attached to the pyrazole ring, along with a trifluoromethylphenylsulfanylmethyl substituent
Mechanism of Action
Target of Action
Pyrazole derivatives are known for their anti-inflammatory activity and cox inhibition . The trifluoromethyl group (-CF3) attached to a tertiary stereogenic center in a hetero aliphatic ring has been shown to improve drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
The mode of action of this compound is likely related to its interaction with its targets. The trifluoromethyl group (-CF3) is known to lower the pKa of the cyclic carbamate, leading to a key hydrogen bonding interaction with the protein . This interaction can enhance the compound’s inhibitory effect on the target enzyme.
Biochemical Pathways
Pyrazole derivatives are known to have an impact on the cyclooxygenase (cox) pathway , which plays a crucial role in inflammation and pain perception.
Pharmacokinetics
The presence of the trifluoromethyl group (-cf3) is known to influence the physico-chemical behavior and biological activity of the compound .
Result of Action
Pyrazole derivatives have been pharmacologically evaluated for analgesic and anti-inflammatory activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methyl-3-phenyl-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]pyrazole typically involves multiple steps:
Formation of the Pyrazole Core: The initial step involves the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the Chloro and Methyl Groups: The chloro and methyl groups can be introduced via electrophilic substitution reactions. For instance, chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride, while methylation can be achieved using methyl iodide or dimethyl sulfate.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, using benzene and an appropriate alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the Trifluoromethylphenylsulfanylmethyl Group: This step involves the nucleophilic substitution of a suitable precursor, such as a halomethyl derivative, with 3-(trifluoromethyl)thiophenol under basic conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance reaction efficiency and reproducibility. Additionally, purification techniques such as recrystallization, distillation, and chromatography would be utilized to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-methyl-3-phenyl-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the pyrazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, nucleophiles like sodium methoxide for methoxylation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated or alkylated pyrazole derivatives.
Scientific Research Applications
5-Chloro-1-methyl-3-phenyl-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-methyl-3-phenylpyrazole: Lacks the trifluoromethylphenylsulfanylmethyl group, resulting in different chemical and biological properties.
1-Methyl-3-phenyl-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]pyrazole: Similar structure but without the chloro group, which may affect its reactivity and interactions.
5-Chloro-1-methyl-3-phenyl-4-(methylsulfanylmethyl)pyrazole: Contains a methylsulfanylmethyl group instead of the trifluoromethylphenylsulfanylmethyl group, leading to different physicochemical properties.
Uniqueness
The presence of the trifluoromethylphenylsulfanylmethyl group in 5-Chloro-1-methyl-3-phenyl-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]pyrazole imparts unique properties such as increased lipophilicity, metabolic stability, and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
5-chloro-1-methyl-3-phenyl-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF3N2S/c1-24-17(19)15(16(23-24)12-6-3-2-4-7-12)11-25-14-9-5-8-13(10-14)18(20,21)22/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBAQSSQLUBRHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)CSC3=CC=CC(=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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